

An In-depth Technical Guide to AGK7: Safety, Handling, and Experimental Applications

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Compound of Interest		
Compound Name:	AGK7	
Cat. No.:	B10765425	Get Quote

This guide provides comprehensive technical information on **AGK7**, a crucial tool for researchers in neurodegenerative disease and cellular biology. It covers safety and handling protocols, detailed experimental methodologies, and the core signaling pathways associated with its molecular target, Sirtuin 2 (SIRT2).

Safety Data Sheet and Handling Information

While a formal Safety Data Sheet (SDS) is not publicly available, this section compiles essential safety and handling information from chemical suppliers. Researchers should always consult the supplier-specific SDS upon purchase and adhere to institutional safety guidelines.

General Safety and Handling: Safe handling of all chemical reagents is paramount in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling **AGK7**.[1] Work should be conducted in a well-ventilated area.[1] In case of accidental contact with skin or eyes, flush the affected area with copious amounts of water.[2]

Storage and Stability: Proper storage is critical to maintain the integrity and stability of **AGK7**. For long-term storage, the powdered form should be kept at -20°C and is stable for at least two years.[3] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[3] It is advisable to avoid repeated freeze-thaw cycles of stock solutions.



Parameter	Value	Source(s)
Storage Temperature	-20°C (Powder)	[3]
Shipping Condition	Ambient Temperature	
Long-term Stability	≥ 4 years (Powder)	-
DMSO Stock Stability	6 months at -80°C, 2 weeks at 4°C	[3]

Core Concepts and Mechanism of Action

AGK7 is a potent and cell-permeable chemical compound primarily utilized in scientific research as an inactive control for AGK2, a selective inhibitor of Sirtuin 2 (SIRT2). Structurally, **AGK7** is an isomer of AGK2. Its utility lies in its structural similarity but significantly reduced inhibitory activity against SIRT2, which allows researchers to discern the specific effects of SIRT2 inhibition from any off-target effects of the chemical scaffold.

Chemical and Physical Properties:

Property	Value	Source(s)
Chemical Name	(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide	
CAS Number	304896-21-7	[3]
Molecular Formula	C23H13Cl2N3O2	[3]
Molecular Weight	434.27 g/mol	[3]
Solubility	Soluble in DMSO (to 1 mM with warming)	

Biological Activity: **AGK7** is characterized by its lack of significant inhibitory activity against SIRT1 and SIRT2, with IC50 values greater than 50 μ M. This contrasts with its active counterpart, AGK2, which selectively inhibits SIRT2.



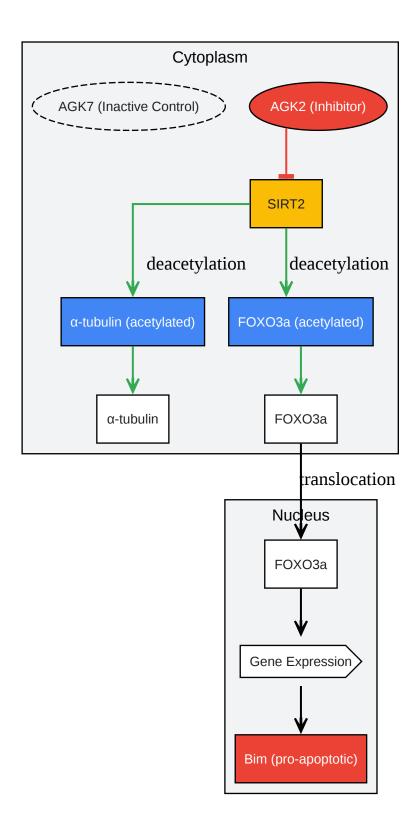
Signaling Pathways

AGK7's relevance is understood through the lens of the SIRT2 signaling pathway. SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in a wide range of cellular processes, including metabolism, cell cycle regulation, and stress responses. [4][5] In the context of neurodegenerative diseases like Parkinson's, SIRT2 has been a key area of investigation.[6][7][8]

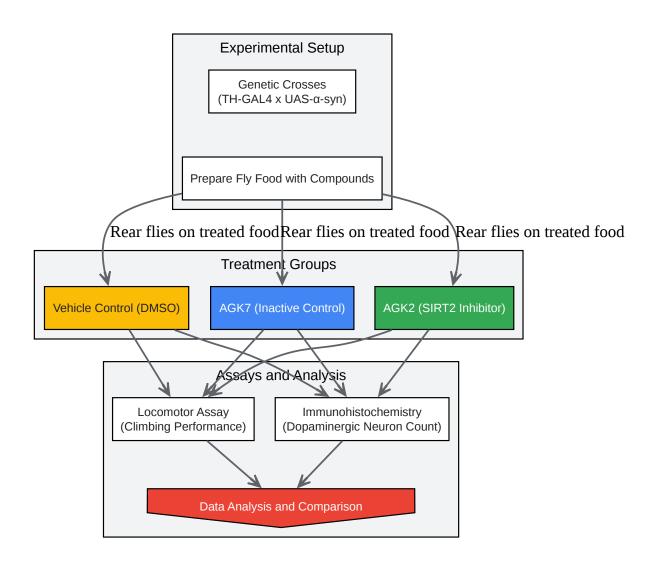
SIRT2 is predominantly found in the cytoplasm and deacetylates several non-histone proteins. [4][9] One of its major substrates is α -tubulin, a key component of microtubules.[9] By deacetylating α -tubulin, SIRT2 influences microtubule stability and dynamics.[9] Inhibition of SIRT2 leads to hyperacetylation of α -tubulin, which can stabilize microtubules.[7]

Another critical set of SIRT2 substrates are the Forkhead box O (FOXO) transcription factors, such as FOXO1 and FOXO3a.[6][7] Deacetylation of FOXO factors by SIRT2 can modulate their activity, influencing the expression of genes involved in apoptosis and oxidative stress response.[6][10] For instance, SIRT2-mediated deacetylation of FOXO3a can increase the levels of the pro-apoptotic protein Bim.[6] Therefore, inhibiting SIRT2 is a therapeutic strategy being explored to protect against neuronal cell death in neurodegenerative models.[6]









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